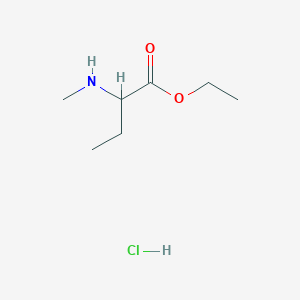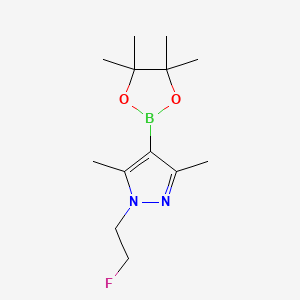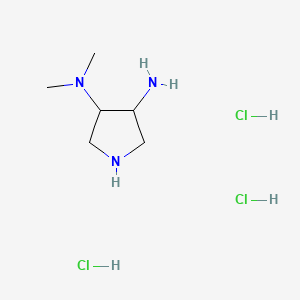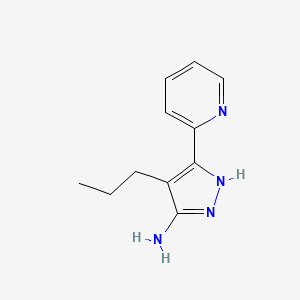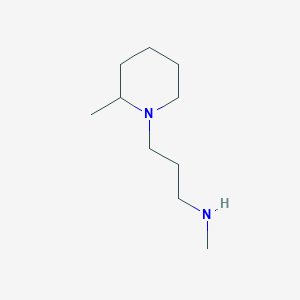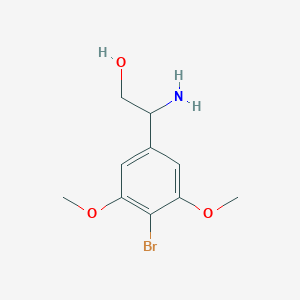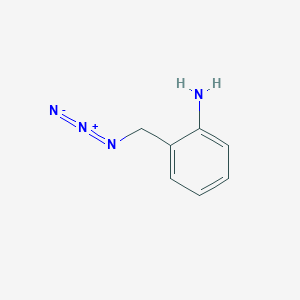
Benzenamine, 2-(azidomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azidomethyl)aniline is an organic compound characterized by the presence of an azide group (-N₃) attached to a methyl group, which is further connected to an aniline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)aniline typically involves the reaction of aniline with formaldehyde and sodium azide. The process can be summarized as follows:
Formaldehyde Reaction: Aniline reacts with formaldehyde to form N-(hydroxymethyl)aniline.
Azidation: The N-(hydroxymethyl)aniline is then treated with sodium azide to yield 2-(Azidomethyl)aniline.
Industrial Production Methods: While specific industrial production methods for 2-(Azidomethyl)aniline are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring safety and efficiency in handling azide compounds.
化学反应分析
Types of Reactions: 2-(Azidomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
2-(Azidomethyl)aniline finds applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as cross-linked polymers and high-energy materials.
作用机制
The mechanism of action of 2-(Azidomethyl)aniline primarily involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Molecular Targets and Pathways:
Nitrenes: Generated from the azide group, nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds.
Triazoles: Formed through cycloaddition reactions, triazoles are stable and can interact with various biological targets, making them useful in medicinal chemistry.
相似化合物的比较
Aniline: The parent compound, lacking the azide group.
Benzyl Azide: Similar structure but with the azide group attached to a benzyl group instead of an aniline.
Phenyl Azide: An azide group directly attached to a benzene ring.
Uniqueness: 2-(Azidomethyl)aniline is unique due to the presence of both an azide group and an aniline structure, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or anilines.
属性
IUPAC Name |
2-(azidomethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTMXSZSUNUHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482707 |
Source


|
| Record name | Benzenamine, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59319-58-3 |
Source


|
| Record name | Benzenamine, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
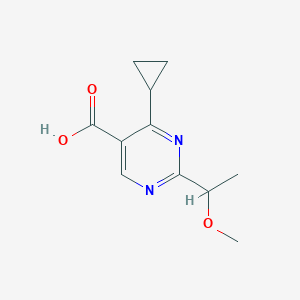
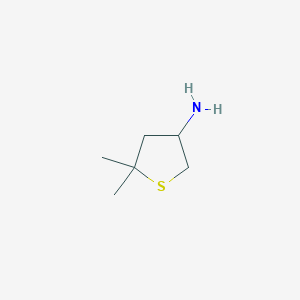
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
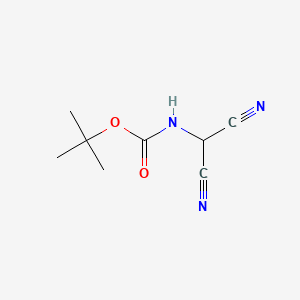
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
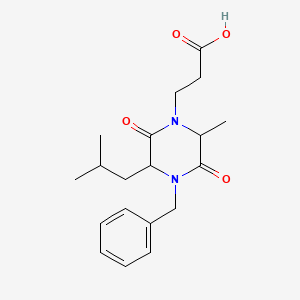
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
